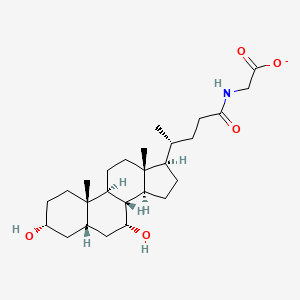

Glycochenodeoxycholate (1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycochenodeoxycholate is a N-acylglycinate that is the conjugate base of glycochenodeoxycholic acid. It has a role as a human metabolite. It is a N-acylglycinate and a cholanic acid conjugate anion. It is a conjugate base of a glycochenodeoxycholic acid.

Wissenschaftliche Forschungsanwendungen

Hepatotoxicity and Liver Disease

Glycochenodeoxycholate has been extensively studied for its role in liver toxicity and disease progression. Research indicates that it can induce hepatocyte apoptosis through several signaling pathways, particularly the JNK, Akt, and ERK pathways. For instance, a study showed that glycochenodeoxycholate modulates cell death in liver cells via these pathways, emphasizing its hepatotoxic nature .

Case Study: Apoptosis Induction in Hepatocytes

- Study Design : Rat hepatocytes were treated with glycochenodeoxycholate.

- Findings : The treatment resulted in significant apoptosis, which was mitigated by inhibiting specific receptors (S1PR2) involved in the apoptotic process .

Liver Fibrosis Promotion

Glycochenodeoxycholate has been implicated in promoting liver fibrosis, especially in models of cholestasis. In a study using Atp8b1 G308V/G308V mice, the administration of glycochenodeoxycholate led to increased expression of pro-fibrotic markers such as alpha-smooth muscle actin (αSMA) and collagen 1 alpha (Col1α), indicating its role in fibrogenesis .

Data Table: Effects on Liver Fibrosis Markers

| Marker | Control Group | GCDCA Treatment Group |

|---|---|---|

| αSMA (mRNA) | Baseline | 2.6-fold increase |

| Col1α (mRNA) | Baseline | 2.5-fold increase |

| ALT Levels | Normal | 4.1-fold increase |

Cancer Research

The compound's involvement in cancer biology is noteworthy. Glycochenodeoxycholate has been linked to the carcinogenesis of gastrointestinal tumors, particularly through oxidative DNA damage mechanisms. It was observed that chronic exposure to this bile acid could promote neoplastic progression in Barrett's esophagus models by activating growth pathways like PI3K/Akt .

Case Study: Barrett's Esophagus Progression

- Study Overview : Investigated the effects of glycochenodeoxycholate on Barrett's adenocarcinoma cell lines.

- Outcome : The bile acid stimulated cell proliferation via ERK and p38 MAPK pathways, suggesting a potential mechanism for cancer progression related to bile reflux .

Iron Homeostasis Regulation

Recent studies have highlighted the role of glycochenodeoxycholate in regulating iron metabolism. It has been shown to upregulate hepcidin expression, leading to decreased serum iron levels through activation of the FXR/SMAD signaling pathway . This regulatory role is crucial for understanding iron-related disorders and potential therapeutic interventions.

Data Table: Impact on Iron Parameters

| Parameter | Control Group | GCDCA Treatment Group |

|---|---|---|

| Serum Hepcidin | Low | Significantly elevated |

| Serum Iron Level | Normal | Decreased |

Gut Microbiota Interaction

Glycochenodeoxycholate also interacts with gut microbiota, influencing various metabolic processes. It has been shown to activate ferroptosis via TFR-ACSL4-mediated pathways under certain conditions, indicating its potential role in gut health and disease management .

Analyse Chemischer Reaktionen

Sulfation by Glycochenodeoxycholate Sulfotransferase

The enzyme glycochenodeoxycholate sulfotransferase (EC 2.8.2.34) catalyzes the sulfation of glycochenodeoxycholate (1-) at the 7-position using 3'-phosphoadenylyl sulfate as the sulfate donor . This reaction produces glycochenodeoxycholate 7-sulfate and adenosine 3',5'-bisphosphate:

3 Phosphoadenylyl sulfate+Glycochenodeoxycholate 1 ⇌Adenosine 3 5 bisphosphate+Glycochenodeoxycholate 7 sulfate

Biological Significance :

Role in Iron Homeostasis Regulation

GCDCA (1-) upregulates hepcidin expression via BMP6/ALK3-SMAD and FXR signaling pathways, disrupting iron metabolism .

Key Findings :

Induction of Apoptosis in Hepatocytes

GCDCA (1-)-mediated apoptosis involves TRAIL receptor 2 (DR5) upregulation and mitochondrial pathways :

Therapeutic Implications :

Interaction with Organic Anion Transporting Polypeptide 1B1 (OATP1B1)

GCDCA-3G (3-O-glucuronide) serves as a substrate for OATP1B1, influencing drug pharmacokinetics :

| Parameter | GCDCA-3G Plasma Level (nM) | GDCA-3G Plasma Level (nM) |

|---|---|---|

| Healthy volunteers | 14.2 ± 6.8 | 8.9 ± 4.1 |

| OATP1B1 inhibition | 2.1-fold increase | 1.8-fold increase |

Clinical Relevance :

Promotion of Liver Fibrosis

Chronic exposure to GCDCA (1-) induces hepatic stellate cell (HSC) activation and collagen deposition :

In vivo model (Atp8b1 G308V/G308V mice) :

-

Fibrosis markers :

-

αSMA mRNA: 3.2-fold increase.

-

Collagen1a mRNA: 4.1-fold increase.

-

In vitro validation :

| Bile Salt | HSC Collagen Deposition (% increase) |

|---|---|

| GCDCA (1-) | 220% |

| Tauroursodeoxycholate | 15% |

Glucuronidation Pathways

GCDCA (1-) undergoes 3-O-glucuronidation via UDP-glucuronosyltransferases (UGTs), forming GCDCA-3G :

Kinetic Parameters :

Functional Impact :

Eigenschaften

Molekularformel |

C26H42NO5- |

|---|---|

Molekulargewicht |

448.6 g/mol |

IUPAC-Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/p-1/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1 |

InChI-Schlüssel |

GHCZAUBVMUEKKP-GYPHWSFCSA-M |

Isomerische SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Kanonische SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.